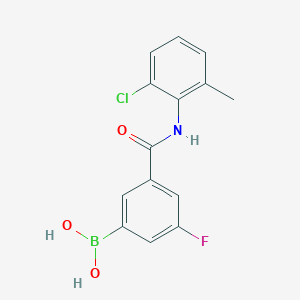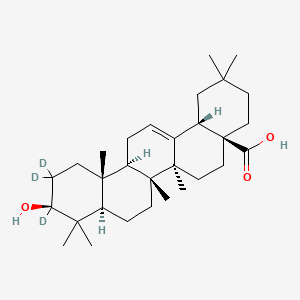
beta-D-Glucopyranosiduronic acid, 2-methoxy-4-(2-propen-1-yl)phenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Eugenol-glucuronide is a metabolite of eugenol, a phenolic compound found in clove oil, cinnamon, and other essential oils. Eugenol is known for its diverse medicinal properties, including anti-inflammatory, analgesic, and antimicrobial activities. The glucuronidation of eugenol, resulting in eugenol-glucuronide, is a detoxification process that occurs in the liver, enhancing the solubility and excretion of eugenol from the body.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of eugenol-glucuronide typically involves the enzymatic glucuronidation of eugenol. This process is catalyzed by the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT). The reaction conditions generally include:
Substrate: Eugenol
Enzyme: Uridine 5’-diphospho-glucuronosyltransferase
Cofactor: Uridine diphosphate glucuronic acid (UDPGA)
Buffer: Tris-HCl or phosphate buffer at pH 7.4
Temperature: 37°C
Reaction Time: 1-2 hours
Industrial Production Methods: Industrial production of eugenol-glucuronide can be achieved through biotransformation using microbial cultures or isolated enzymes. The process involves:
Microbial Cultures: Utilizing genetically engineered microorganisms that express UGT enzymes.
Isolated Enzymes: Employing purified UGT enzymes in a controlled bioreactor environment.
Optimization: Parameters such as pH, temperature, and substrate concentration are optimized to maximize yield.
化学反应分析
Types of Reactions: Eugenol-glucuronide primarily undergoes hydrolysis and conjugation reactions. The major reactions include:
Hydrolysis: Catalyzed by β-glucuronidase, resulting in the release of free eugenol.
Conjugation: Further conjugation with sulfate or other glucuronic acid molecules.
Common Reagents and Conditions:
Hydrolysis: β-glucuronidase enzyme, pH 5.0-6.0, 37°C.
Conjugation: Sulfotransferase enzymes, 3’-phosphoadenosine-5’-phosphosulfate (PAPS) as a cofactor, pH 7.4, 37°C.
Major Products:
Hydrolysis: Free eugenol and glucuronic acid.
Conjugation: Eugenol sulfate-glucuronide.
科学研究应用
Eugenol-glucuronide has several scientific research applications, including:
Chemistry: Used as a model compound to study glucuronidation processes and enzyme kinetics.
Biology: Investigated for its role in detoxification and metabolism of phenolic compounds.
Medicine: Explored for its potential therapeutic effects and as a biomarker for eugenol exposure.
Industry: Utilized in the development of drug delivery systems and as a reference standard in analytical chemistry.
作用机制
Eugenol-glucuronide exerts its effects primarily through its role in the detoxification and excretion of eugenol. The molecular targets and pathways involved include:
Detoxification: Glucuronidation enhances the solubility of eugenol, facilitating its excretion via urine.
Enzyme Interaction: Interaction with UGT enzymes and β-glucuronidase during its formation and hydrolysis.
Pathways: Involvement in phase II metabolism pathways, contributing to the overall detoxification process.
相似化合物的比较
Eugenol-glucuronide can be compared with other glucuronide conjugates of phenolic compounds, such as:
- Vanillin-glucuronide
- Isoeugenol-glucuronide
- Ferulic acid-glucuronide
Uniqueness:
- Source: Derived specifically from eugenol, a compound with unique medicinal properties.
- Applications: Widely studied for its role in detoxification and potential therapeutic effects.
- Metabolism: Exhibits distinct metabolic pathways compared to other phenolic glucuronides.
Conclusion
Eugenol-glucuronide is a significant metabolite with diverse applications in scientific research, medicine, and industry. Its synthesis, reactions, and mechanisms of action provide valuable insights into the detoxification processes of phenolic compounds. The comparison with similar compounds highlights its unique properties and potential for further exploration in various fields.
属性
CAS 编号 |
95480-61-8 |
|---|---|
分子式 |
C16H20O8 |
分子量 |
340.32 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methoxy-4-prop-2-enylphenoxy)oxane-2-carboxylic acid |
InChI |
InChI=1S/C16H20O8/c1-3-4-8-5-6-9(10(7-8)22-2)23-16-13(19)11(17)12(18)14(24-16)15(20)21/h3,5-7,11-14,16-19H,1,4H2,2H3,(H,20,21)/t11-,12-,13+,14-,16+/m0/s1 |
InChI 键 |
MQXZRKSWEMEXCG-JHZZJYKESA-N |
手性 SMILES |
COC1=C(C=CC(=C1)CC=C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
规范 SMILES |
COC1=C(C=CC(=C1)CC=C)OC2C(C(C(C(O2)C(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


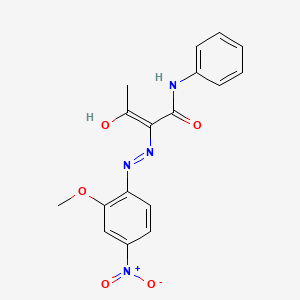
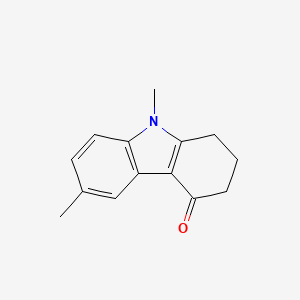
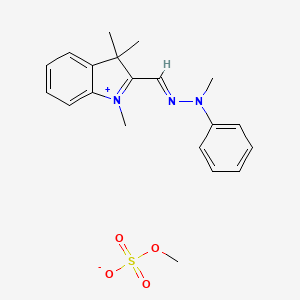

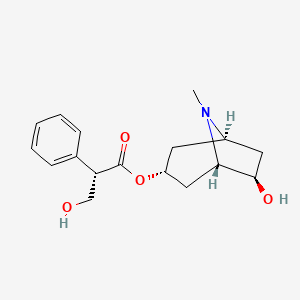

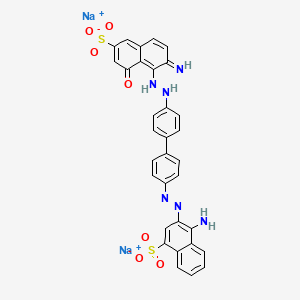

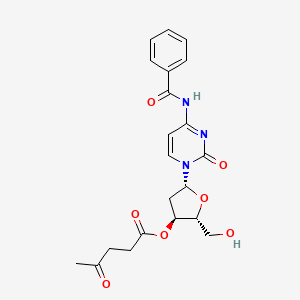
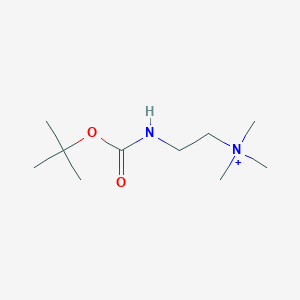
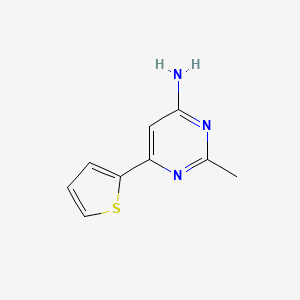
![(1S,2S)-2-[[bis(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride](/img/structure/B13403940.png)
